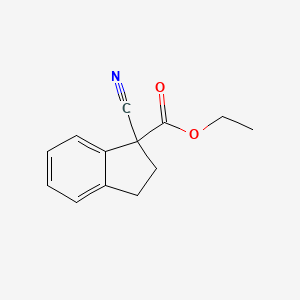
Ethyl 1-Cyanoindane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-Cyanoindane-1-carboxylate is an organic compound that belongs to the class of indane derivatives It is characterized by the presence of a cyano group (-CN) and an ester group (-COOEt) attached to the indane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-Cyanoindane-1-carboxylate typically involves the reaction of indane derivatives with cyanoacetic acid esters. One common method is the condensation of indane-1,3-dione with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-Cyanoindane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted indane derivatives
Scientific Research Applications
Ethyl 1-Cyanoindane-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of Ethyl 1-Cyanoindane-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further interact with biological targets. The compound’s effects are mediated through pathways involving enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Indane-1,3-dione: A versatile building block used in various applications, including biosensing and bioimaging.
Ethyl 1-Cyanocyclopropanecarboxylate: Another cyanoester compound with different structural features and reactivity.
Uniqueness: Ethyl 1-Cyanoindane-1-carboxylate is unique due to its indane ring system, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for the synthesis of novel organic molecules and the study of structure-activity relationships .
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 1-cyano-2,3-dihydroindene-1-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-2-16-12(15)13(9-14)8-7-10-5-3-4-6-11(10)13/h3-6H,2,7-8H2,1H3 |
InChI Key |
HXSZVZSANGFWIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC2=CC=CC=C21)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















